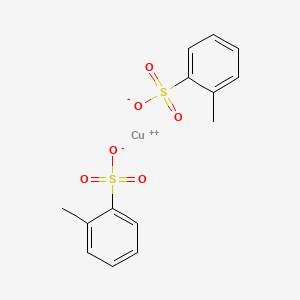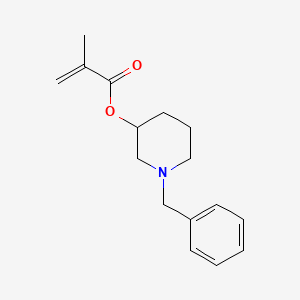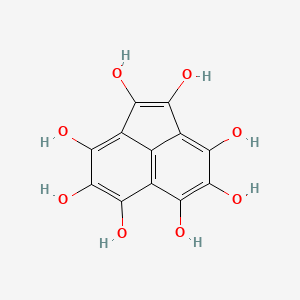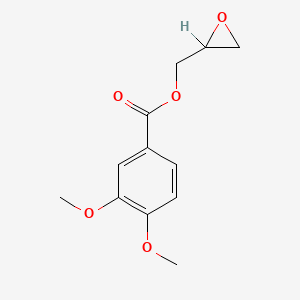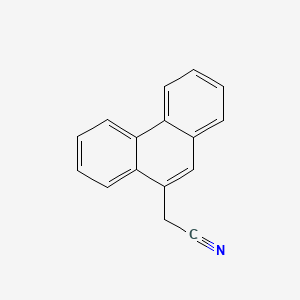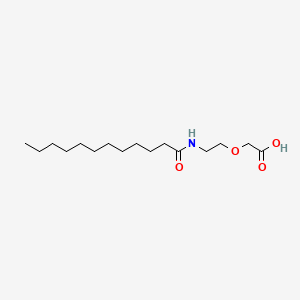
(2-((1-Oxododecyl)amino)ethoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((1-Oxododecyl)amino)ethoxy)acetic acid is an organic compound with the molecular formula C16H31NO4 It is known for its unique structure, which includes a long dodecyl chain attached to an aminoethoxy acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((1-Oxododecyl)amino)ethoxy)acetic acid typically involves the reaction of dodecanoic acid with ethylene glycol and subsequent amination. The process can be summarized as follows:
Esterification: Dodecanoic acid reacts with ethylene glycol in the presence of a catalyst to form dodecyl ethylene glycol ester.
Amination: The ester is then reacted with ammonia or an amine to introduce the amino group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2-((1-Oxododecyl)amino)ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecanoic acid derivatives, while substitution reactions can produce a variety of amino acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-((1-Oxododecyl)amino)ethoxy)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between long-chain fatty acids and amino acids. It may also serve as a model compound for investigating the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound has potential applications in drug development. Its structure allows for the modification of pharmacokinetic properties, making it a candidate for the design of new therapeutic agents.
Industry
In industry, this compound can be used in the formulation of surfactants and emulsifiers. Its amphiphilic nature makes it suitable for applications in detergents and personal care products.
Mécanisme D'action
The mechanism of action of (2-((1-Oxododecyl)amino)ethoxy)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The long dodecyl chain allows for hydrophobic interactions, while the aminoethoxy acetic acid moiety can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-((1-Oxodecyl)amino)ethoxy)acetic acid: Similar structure but with a shorter decyl chain.
(2-((1-Oxotetradecyl)amino)ethoxy)acetic acid: Similar structure but with a longer tetradecyl chain.
Uniqueness
(2-((1-Oxododecyl)amino)ethoxy)acetic acid is unique due to its specific chain length and functional groups
Propriétés
Numéro CAS |
66653-99-4 |
|---|---|
Formule moléculaire |
C16H31NO4 |
Poids moléculaire |
301.42 g/mol |
Nom IUPAC |
2-[2-(dodecanoylamino)ethoxy]acetic acid |
InChI |
InChI=1S/C16H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-12-13-21-14-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20) |
Clé InChI |
CREQKGNXXKHRKU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


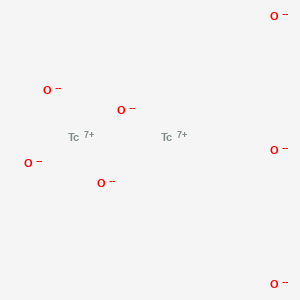
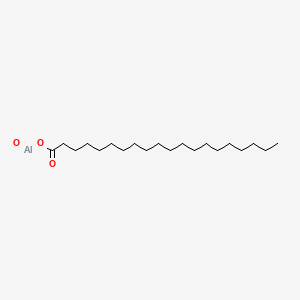
![acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury](/img/structure/B15176582.png)
